Benzyl-3-methylchinoxalin-2-carboxylat

Übersicht

Beschreibung

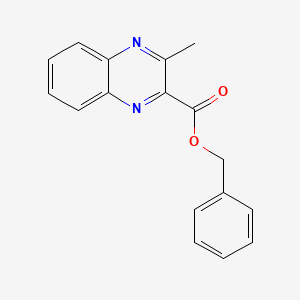

Benzyl 3-methylquinoxaline-2-carboxylate is a chemical compound with the molecular formula C17H14N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Wissenschaftliche Forschungsanwendungen

Benzyl 3-methylquinoxaline-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other materials that require quinoxaline derivatives.

Wirkmechanismus

Target of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities against many targets, receptors, or microorganisms .

Mode of Action

It has been observed that the in vitro activity of quinoxaline-2-carboxylate 1,4-dioxide derivatives, a related class of compounds, is significantly affected by substituents on the quinoxaline nucleus .

Biochemical Pathways

Quinoxaline derivatives have been reported to interact with various biochemical pathways, depending on their specific structures and targets .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability .

Cellular Effects

The effects of 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes.

Molecular Mechanism

At the molecular level, 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often results in conformational changes in the target biomolecules, affecting their activity and interactions with other molecules . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy and potency . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where the compound’s effects change dramatically at specific dosage levels.

Metabolic Pathways

2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and metabolic regulation. These interactions can influence metabolic fluxes and metabolite levels, leading to changes in cellular metabolism . For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation.

Transport and Distribution

The transport and distribution of 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported into mitochondria, where it exerts its effects on metabolic processes.

Subcellular Localization

The subcellular localization of 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methylquinoxaline-2-carboxylate typically involves the esterification of 3-methyl-2-quinoxalinecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 3-methylquinoxaline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The aromatic ring in the quinoxaline structure can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Products may include quinoxaline-2,3-dicarboxylic acid derivatives.

Reduction: The primary product is 3-methyl-2-quinoxalinecarboxylic acid benzyl alcohol.

Substitution: Products depend on the substituent introduced, such as brominated or nitrated quinoxaline derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methyl-2-quinoxalinecarboxylic acid: A closely related compound with similar chemical properties.

Quinoxaline: The parent compound of the quinoxaline family.

2-Quinoxalinecarboxylic acid: Another derivative with different substituents.

Uniqueness

Benzyl 3-methylquinoxaline-2-carboxylate is unique due to the presence of both a methyl group and a phenylmethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

Benzyl 3-methylquinoxaline-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Benzyl 3-methylquinoxaline-2-carboxylate belongs to the quinoxaline family, known for their broad pharmacological properties. Research indicates that this compound exhibits significant antimicrobial and anticancer activities, making it a candidate for further pharmaceutical development.

Antimicrobial Activity

- Antitubercular Properties : Studies show that benzyl 3-methylquinoxaline-2-carboxylate derivatives demonstrate promising activity against Mycobacterium tuberculosis. For instance, specific derivatives have been identified with minimum inhibitory concentrations (MIC) lower than 6.25 µg/mL, indicating potent antitubercular effects . The presence of specific substituents on the quinoxaline nucleus significantly influences this activity, with benzyl groups enhancing efficacy compared to other substituents such as ethyl or tert-butyl .

- Mechanism of Action : The mechanism underlying the antimicrobial activity involves interaction with bacterial enzymes and pathways critical for survival. Benzyl 3-methylquinoxaline-2-carboxylate has been observed to inhibit key metabolic processes in bacteria, leading to reduced viability .

Anticancer Activity

Recent studies have explored the anticancer potential of benzyl 3-methylquinoxaline-2-carboxylate. Compounds within this class have shown activity against various cancer cell lines, with mechanisms that may involve modulation of cell signaling pathways and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzyl 3-methylquinoxaline-2-carboxylate is closely linked to its molecular structure. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro or methoxy) at specific positions on the quinoxaline ring enhances the compound's potency against M. tuberculosis and cancer cell lines .

- Optimal Structural Features : Studies indicate that compounds with a benzyl group at the carboxylate position exhibit higher anti-tuberculosis activity compared to those with shorter alkyl chains .

Case Study: Antitubercular Activity

A significant study synthesized and evaluated multiple derivatives of benzyl 3-methylquinoxaline-2-carboxylate for their antitubercular properties. The study highlighted:

- In Vitro Efficacy : Fourteen compounds were tested against drug-resistant strains of M. tuberculosis, revealing that derivatives with chlorine substitutions displayed enhanced efficacy .

| Compound | MIC (µg/mL) | Activity Against Drug-Resistant Strains |

|---|---|---|

| Benzyl 3-methylquinoxaline-2-carboxylate | <6.25 | Yes |

| Ethyl derivative | <6.25 | Yes |

| Unsubstituted derivative | <12.5 | No |

Cellular Effects

Benzyl 3-methylquinoxaline-2-carboxylate influences various cellular processes:

- Gene Expression Modulation : It affects the expression of genes linked to oxidative stress response and metabolic regulation, which can alter cellular metabolism and enhance survival under stress conditions .

- Cell Viability : At varying concentrations, this compound can enhance cellular metabolic activity at low doses while exhibiting cytotoxic effects at higher doses, highlighting its dose-dependent nature .

Eigenschaften

IUPAC Name |

benzyl 3-methylquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-16(19-15-10-6-5-9-14(15)18-12)17(20)21-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEFIJNJKJDLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466262 | |

| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389121-59-9 | |

| Record name | 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes Benzyl 3-methylquinoxaline-2-carboxylate a promising compound for fighting tuberculosis?

A1: This compound, alongside its unsubstituted counterpart (lacking the methyl group at the 3 position), demonstrated good anti-tuberculosis activity, including activity within macrophages. [] The study highlights that the presence of a benzyl group in the carboxylate group significantly contributes to the compound's effectiveness against Mycobacterium tuberculosis. While the exact mechanism of action remains under investigation, the research suggests that structural modifications, particularly at the carboxylate and 7th position of the quinoxaline nucleus, can significantly impact the compound's potency and efficacy as an anti-tuberculosis agent.

Q2: How does the structure of Benzyl 3-methylquinoxaline-2-carboxylate influence its activity against Mycobacterium tuberculosis?

A2: The study emphasizes a structure-activity relationship (SAR) for this class of compounds. [] Specifically, the benzyl group in the carboxylate position was associated with higher anti-tuberculosis activity compared to other substituents like ethyl, 2-methoxyethyl, allyl, or tert-butyl. Furthermore, the presence of a chlorine atom at the 7th position of the quinoxaline ring, along with the benzyl group, further enhances the compound's effectiveness. This highlights the importance of specific structural features for optimal activity against Mycobacterium tuberculosis.

Q3: What are the next steps in researching Benzyl 3-methylquinoxaline-2-carboxylate as a potential tuberculosis treatment?

A3: Although promising in vitro and macrophage results were obtained, further research is necessary. [] Investigating the precise mechanism of action against Mycobacterium tuberculosis is crucial. Additionally, exploring the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and conducting in vivo studies using animal models are essential steps to determine its potential for clinical development. Evaluating toxicity, safety profiles, and potential drug resistance mechanisms will be critical to assess the compound's suitability as a viable tuberculosis treatment option.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.